

physical and chemical properties of BIPHEP ligand

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl

Cat. No.: B1224689

[Get Quote](#)

BIPHEP Ligand: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIPHEP, or **(2,2'-bis(diphenylphosphino)-1,1'-biphenyl)**, is a chiral diphosphine ligand renowned for its application in asymmetric catalysis. Its unique biphenyl backbone imparts a flexible yet sterically demanding chiral environment around a metal center, enabling high enantioselectivity in a variety of chemical transformations. This technical guide provides an in-depth overview of the physical and chemical properties of the BIPHEP ligand, detailed experimental protocols for its synthesis and characterization, and a mechanistic exploration of its role in asymmetric catalysis.

Physical and Chemical Properties

The physical and chemical properties of BIPHEP and its derivatives are crucial for their application in catalysis, influencing factors such as solubility, stability, and catalytic activity.

General Properties

Property	Value	Reference
IUPAC Name	(1,1'-Biphenyl-2,2'-diyl)bis(diphenylphosphane)	N/A
Molecular Formula	C ₃₆ H ₂₈ P ₂	
Molecular Weight	522.56 g/mol	
Appearance	White crystalline solid	[1]
Melting Point	210-214 °C	[1]

Solubility

While comprehensive quantitative solubility data is not readily available in the literature, BIPHEP and its derivatives are generally soluble in common polar aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene. They exhibit lower solubility in nonpolar solvents and are generally insoluble in water.[\[2\]](#)

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ³¹P NMR: The ³¹P NMR spectrum of BIPHEP typically shows a single sharp peak, indicating the equivalence of the two phosphorus atoms. In chiral complexes, the phosphorus atoms can become diastereotopic, leading to more complex splitting patterns.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- ¹H NMR: The ¹H NMR spectrum of BIPHEP displays a complex series of multiplets in the aromatic region, corresponding to the protons of the biphenyl and phenyl groups.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Infrared (IR) Spectroscopy

The FT-IR spectrum of BIPHEP is characterized by absorption bands corresponding to the vibrations of its aromatic rings and phosphine groups. Key vibrational modes include:

- C-H stretching of the aromatic rings.
- C=C stretching within the aromatic rings.

- P-C stretching.

Note: A detailed experimental spectrum with peak assignments for the parent BIPHEP ligand is not readily available in the reviewed literature.

Mass Spectrometry

Mass spectrometry can be used to confirm the molecular weight of the BIPHEP ligand and its fragments.

Note: A detailed experimental mass spectrum for the parent BIPHEP ligand is not readily available in the reviewed literature.

Experimental Protocols

Synthesis of BIPHEP via Ullmann Coupling

The Ullmann coupling reaction is a common method for the synthesis of biaryl compounds, including the biphenyl backbone of the BIPHEP ligand.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- 2-bromophenyl)diphenylphosphine oxide
- Copper powder
- Solvent (e.g., DMF)
- Base (e.g., potassium carbonate)

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine (2-bromophenyl)diphenylphosphine oxide and copper powder.
- Add the solvent and base to the flask.
- Heat the reaction mixture to a high temperature (typically >150 °C) and stir for several hours.

- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Extract the product with an appropriate organic solvent and wash with water to remove inorganic salts.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).
- Remove the solvent under reduced pressure to obtain the crude BIPHEP oxide.
- Reduce the BIPHEP oxide to BIPHEP using a suitable reducing agent (e.g., trichlorosilane).

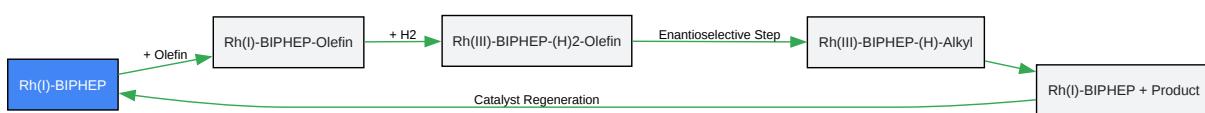
Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds like BIPHEP.

[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Procedure:

- Dissolve the crude BIPHEP in a minimum amount of a hot solvent in which BIPHEP is highly soluble at elevated temperatures but poorly soluble at room temperature (e.g., ethanol or a mixture of solvents like dichloromethane/hexane).
- If insoluble impurities are present, perform a hot filtration to remove them.
- Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
- Further cool the solution in an ice bath to maximize crystal yield.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
- Dry the purified BIPHEP crystals under vacuum.

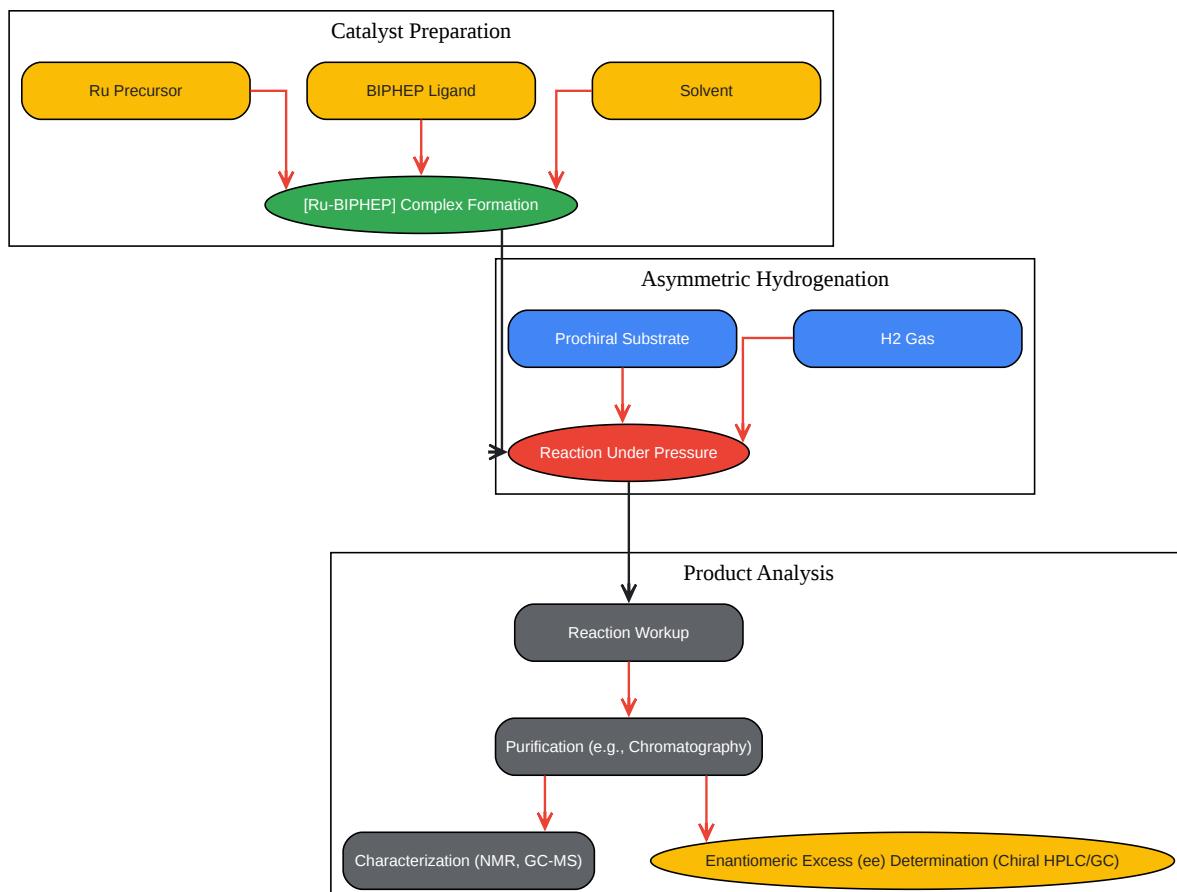

Asymmetric Catalysis with BIPHEP Ligands

BIPHEP and its derivatives are highly effective ligands in a variety of asymmetric catalytic reactions, most notably in hydrogenation reactions.

Catalytic Cycle of Asymmetric Hydrogenation

The catalytic cycle for the asymmetric hydrogenation of a prochiral olefin by a Rh-BIPHEP complex typically involves the following key steps:[18][19][20][21][22]

- Catalyst Activation: The precatalyst, often a Rh(I) complex, coordinates with the solvent and the BIPHEP ligand.
- Substrate Coordination: The prochiral olefin substrate coordinates to the rhodium center, forming a diastereomeric catalyst-substrate adduct.
- Oxidative Addition: Molecular hydrogen (H_2) undergoes oxidative addition to the rhodium center, forming a rhodium dihydride species.
- Migratory Insertion: One of the hydride ligands migrates to one of the carbons of the double bond of the coordinated substrate. This is often the rate-determining and enantioselective step.
- Reductive Elimination: The second hydride ligand transfers to the other carbon of the former double bond, leading to the formation of the chiral product and regeneration of the active catalyst.


[Click to download full resolution via product page](#)

Catalytic Cycle of Rh-BIPHEP in Asymmetric Hydrogenation

Enantioselective Mechanism with Ru-BIPHEP Complexes

In ruthenium-catalyzed asymmetric hydrogenations, the mechanism of enantioselection is often attributed to the specific geometry and electronic properties of the Ru-BIPHEP complex. The chirality of the BIPHEP ligand dictates the preferred coordination of the substrate, leading to the favored formation of one enantiomer of the product.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

The experimental workflow for investigating such a catalytic system typically involves catalyst preparation, reaction execution, and product analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. strem.com [strem.com]
- 2. benchchem.com [benchchem.com]
- 3. 31P NMR study of the stoichiometry, stability and thermodynamics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 1,2-BIS(DIMETHYLPHOSPHINO)ETHANE(23936-60-9) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. Biphenyl(92-52-4) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 16. mt.com [mt.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Diastereoselective preparation and characterization of ruthenium bis(bipyridine) sulfoxide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Fine-Tuning of the Optical and Electrochemical Properties of Ruthenium(II) Complexes with 2-Arylbenzimidazoles and 4,4'-Dimethoxycarbonyl-2,2'-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of BIPHEP ligand]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1224689#physical-and-chemical-properties-of-biphep-ligand\]](https://www.benchchem.com/product/b1224689#physical-and-chemical-properties-of-biphep-ligand)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com